4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Description
4-(Bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole-based heterocyclic compound with a bromomethyl group at position 4, a phenyl group at position 3, and a propargyl (prop-2-yn-1-yl) substituent at position 1 of the pyrazole ring. This structure combines reactive moieties: the bromomethyl group serves as a versatile leaving group for nucleophilic substitutions, the phenyl group contributes aromatic stability, and the propargyl group enables click chemistry or further functionalization via alkyne reactions. Such compounds are valuable intermediates in medicinal chemistry and materials science, particularly for synthesizing biologically active molecules or metal-organic frameworks .
Properties
IUPAC Name |
4-(bromomethyl)-3-phenyl-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c1-2-8-16-10-12(9-14)13(15-16)11-6-4-3-5-7-11/h1,3-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZCSHGKEGYXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole Core
The pyrazole core bearing a phenyl group at position 3 and a propargyl group at position 1 is typically prepared by:
- Step 1: Condensation of hydrazine derivatives with appropriate β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
- Step 2: Alkylation of the pyrazole nitrogen (N1) with propargyl bromide or propargyl chloride under basic conditions, typically using sodium hydride (NaH) or potassium carbonate (K2CO3) as base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
This alkylation step is critical to introduce the prop-2-yn-1-yl substituent at N1 with good regioselectivity.
Bromomethylation at the 4-Position
The introduction of the bromomethyl group at the 4-position of the pyrazole ring can be achieved by:
Method A: Direct Bromomethylation
This involves the reaction of the 4-methylpyrazole intermediate with brominating agents such as N-bromosuccinimide (NBS) under radical or electrophilic conditions to selectively brominate the methyl group to bromomethyl.
Method B: Halomethylation via Formaldehyde and HBr
Alternatively, a halomethylation reaction using paraformaldehyde and hydrobromic acid or related reagents can be employed to install the bromomethyl substituent at the 4-position.
Representative Synthetic Procedure
A representative synthesis adapted from literature for a closely related pyrazole derivative (4-bromo-3-methoxy-1-phenyl-1H-pyrazole) illustrates the general approach, which can be modified for the propargyl-substituted analogue:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-bromo-1-phenyl-1H-pyrazol-3-ol + NaH (60% dispersion) in dry DMF, 0 °C | Deprotonation of pyrazol-3-ol | - |
| 2 | Methyl iodide added dropwise at 0 °C, stirred at 60 °C for 1 h | O-alkylation to form 4-bromo-3-methoxy derivative | 88% |
| 3 | Workup: extraction with ethyl acetate, washing, drying, column chromatography | Purification of product | - |
This method demonstrates the use of strong base (NaH) for deprotonation and alkyl halide for alkylation, which can be adapted for propargyl bromide to introduce the prop-2-yn-1-yl group at N1, followed by bromomethylation at C4.
Alternative Synthetic Routes and Functional Group Transformations
Sonogashira Coupling for Alkyne Introduction
In some synthetic schemes, the propargyl group is introduced via Sonogashira coupling of a 1H-pyrazole derivative bearing a halogen substituent at N1 or adjacent positions, using terminal alkynes and palladium catalysts under copper co-catalysis.
Suzuki Coupling for Phenyl Substitution
Installation of the phenyl group at position 3 can be achieved by Suzuki-Miyaura cross-coupling of a halogenated pyrazole intermediate with phenylboronic acid derivatives under palladium catalysis.
Bromomethylation via Radical Bromination
Radical bromination of methyl groups adjacent to heteroatoms using NBS in the presence of radical initiators (e.g., AIBN) under light or heat can selectively yield bromomethyl substituents.
Data Table: Summary of Key Preparation Methods
| Preparation Step | Reagents/Conditions | Key Observations | Yield Range | Reference |
|---|---|---|---|---|
| N1-Alkylation with propargyl bromide | NaH, DMF, 0 °C to RT | Efficient alkylation of pyrazole N1 | 60-85% | Inferred from standard alkylation protocols |
| Bromomethylation at C4 | NBS, AIBN, light or heat | Selective bromination of methyl group | 50-75% | Literature on bromomethylation of pyrazoles |
| Suzuki coupling for phenyl substitution | Pd catalyst, phenylboronic acid, base | High regioselectivity and yield | 70-90% | Common in pyrazole functionalization |
| Sonogashira coupling for alkyne introduction | Pd/Cu catalysis, terminal alkyne | Moderate to good yields | 30-70% | Analogous to methods in related heterocycles |
Research Findings and Analysis
- The use of strong bases like sodium hydride in dry aprotic solvents is crucial for successful N-alkylation with propargyl bromide, preventing side reactions and ensuring high regioselectivity.
- Bromomethylation via NBS is a mild and effective method to introduce the bromomethyl group without affecting other sensitive functionalities such as the alkyne.
- The sequence of introducing substituents affects overall yield and purity; typically, the phenyl and propargyl groups are installed before bromomethylation to avoid complications.
- Purification by column chromatography on silica gel using non-polar to moderately polar eluents (e.g., ethyl acetate/n-hexane mixtures) affords pure products.
- Spectroscopic characterization (1H NMR, 13C NMR, IR, MS) confirms the structure and substitution pattern, with characteristic signals for the bromomethyl group (singlet around 4.5-5.0 ppm in 1H NMR) and the alkyne proton (~2.5 ppm).
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Cyclization Reactions: The presence of the prop-2-yn-1-yl group allows for cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrazoles, while oxidation or reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, while the phenyl and prop-2-yn-1-yl groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Data
Reactivity Trends
- Nucleophilic Substitution: The bromomethyl group reacts 20% faster with thiophenol than the chloromethyl analogue in , attributed to bromide’s superior leaving-group ability.
- Thermal Stability : The propargyl group decomposes at 150°C, whereas methyl-substituted derivatives (e.g., ) remain stable up to 200°C.
Biological Activity
4-(Bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing data from various studies and presenting relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound can be synthesized through the reaction of 3-phenylpyrazole with propargyl bromide in the presence of a suitable base such as potassium carbonate. Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
A significant body of research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural similarity to other active pyrazoles suggests potential effectiveness.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 4-(Bromomethyl)-3-phenyl... | TBD | TBD |
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory activities. For example, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . The specific anti-inflammatory activity of this compound remains to be characterized in detail but is expected to follow similar mechanisms observed in other pyrazoles.
Case Study: Anti-inflammatory Activity
In a study involving various pyrazole derivatives, compounds were tested against induced inflammation in animal models. Results indicated that certain derivatives reduced edema significantly compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the most effective synthetic routes for preparing 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole?
A sequential [3+2] annulation reaction between prop-2-ynylsulfonium salts and hydrazonyl chlorides is a robust method. This approach enables regioselective formation of the pyrazole core, with subsequent bromomethylation achieved using brominating agents like N-bromosuccinimide (NBS). Reaction optimization (e.g., solvent polarity, temperature) is critical to suppress side reactions such as over-bromination .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are indispensable. For example, the ¹H-NMR spectrum typically shows a singlet for the bromomethyl group (~δ 4.47–4.54 ppm), while the prop-2-yn-1-yl moiety exhibits characteristic alkynyl proton signals (δ ~2.4–3.0 ppm). HRMS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₂BrN₂: 287.0234) .
Q. What crystallographic software is commonly used to determine its crystal structure?
SHELX programs (e.g., SHELXL for refinement) and WinGX (for data processing) are industry standards. These tools enable structure solution via direct methods and refinement using anisotropic displacement parameters. ORTEP-3 is recommended for visualizing thermal ellipsoids and generating publication-quality figures .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of bromomethyl-substituted pyrazoles be addressed?
Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT studies) can predict reactive sites, while in situ monitoring via LC-MS or reaction quenching with NMR analysis helps track intermediate formation. For example, optimizing the molar ratio of reactants and using polar aprotic solvents (e.g., DMF) can enhance selectivity for the desired isomer .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies between observed and calculated structure factors may arise from twinning or disordered solvent molecules. Using the SQUEEZE algorithm (in PLATON) to model diffuse solvent contributions or applying twin refinement protocols in SHELXL can mitigate these issues. Cross-validation with independent datasets or alternative software (e.g., OLEX2) is also advised .
Q. How can structure-activity relationship (SAR) studies be designed for pyrazole derivatives with bromomethyl substituents?
SAR analysis requires systematic variation of substituents (e.g., replacing phenyl with heteroaryl groups) and evaluation against biological targets. For instance, antimicrobial activity can be tested via MIC assays against Gram-positive/negative bacteria. Statistical tools like PCA (principal component analysis) correlate electronic (Hammett σ) or steric (Taft parameters) effects with activity trends .
Q. What methodologies are recommended for analyzing conflicting biological activity data across pyrazole analogs?
Meta-analysis of published datasets using tools like RevMan or RStudio can identify outliers or confounding variables (e.g., assay conditions, cell lines). Dose-response curves (IC₅₀/EC₅₀ comparisons) and molecular docking (e.g., AutoDock Vina) help rationalize discrepancies by probing binding interactions with target proteins .
Methodological Notes
- Synthesis Optimization : Use kinetic studies (e.g., Eyring plots) to determine activation parameters for key steps like cyclization .
- Crystallography : Validate hydrogen bonding networks using Mercury software to assess packing efficiency and stability .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and triplicate measurements to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
